molecular formula C17H10FN3OS2 B2846613 2-cyano-3-[4-fluoro-3-(thiophen-2-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide CAS No. 1424749-37-0

2-cyano-3-[4-fluoro-3-(thiophen-2-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide

Cat. No.: B2846613
CAS No.: 1424749-37-0
M. Wt: 355.41
InChI Key: OWZIDQJGDGSXMW-UHFFFAOYSA-N
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Description

This compound belongs to the class of α,β-unsaturated carbonyl derivatives, characterized by a 2-cyanopropenamide backbone conjugated to a substituted aromatic ring and a 1,3-thiazol-2-yl amide group. Key structural features include:

  • Aromatic Substituent: A 4-fluoro-3-(thiophen-2-yl)phenyl group, combining a fluorine atom (electron-withdrawing) and a thiophene moiety (electron-rich heterocycle) for tailored electronic and steric properties.
  • Amide Linkage: N-(1,3-thiazol-2-yl), introducing a sulfur-containing heterocycle that enhances binding to biological targets such as kinases or enzymes .

Properties

IUPAC Name

2-cyano-3-(4-fluoro-3-thiophen-2-ylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10FN3OS2/c18-14-4-3-11(9-13(14)15-2-1-6-23-15)8-12(10-19)16(22)21-17-20-5-7-24-17/h1-9H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZIDQJGDGSXMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C=CC(=C2)C=C(C#N)C(=O)NC3=NC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-[4-fluoro-3-(thiophen-2-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common approach is the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which forms aminothiophene derivatives . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The specific methods used can vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-[4-fluoro-3-(thiophen-2-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols.

Scientific Research Applications

2-cyano-3-[4-fluoro-3-(thiophen-2-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyano-3-[4-fluoro-3-(thiophen-2-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Electronic Effects

The compound’s analogs differ primarily in substituents on the phenyl ring and modifications to the thiazole/thiophene systems. These changes influence solubility, stability, and bioactivity.

Table 1: Key Structural Analogs and Substituent Effects
Compound Name (CAS/Reference) Substituents on Phenyl Ring Thiazole/Thiophene Modifications Notable Properties
Target Compound 4-Fluoro, 3-(thiophen-2-yl) None Enhanced π-stacking (thiophene), metabolic stability (F)
2-Cyano-3-[4-(morpholin-4-yl)-3-nitrophenyl]-... (741732-34-3) 4-Morpholinyl, 3-nitro None Improved solubility (morpholine), electron-deficient (NO₂)
(E)-2-Cyano-3-(2-hydroxy-3-methoxyphenyl)-N-... (866156-40-3) 2-Hydroxy, 3-methoxy None H-bond donor/acceptor (OH, OMe), polar
(E)-N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-... 4-Methoxyphenyl 4-(4-Bromophenyl) thiazole Steric bulk (Br), lipophilic
(E)-2-Cyano-3-[5-(4-(difluoromethylsulfanyl)phenyl)furan-2-yl]-... Difluoromethylsulfanyl-linked furan 4-Thiophen-2-yl thiazole Enhanced hydrophobicity (CF₂S), furan π-system

Physicochemical Properties

  • Solubility : Morpholine- and piperazine-containing analogs (e.g., 741732-34-3) have higher aqueous solubility (>50 µg/mL) than the target compound (~10–20 µg/mL) due to polar amine groups .
  • Melting Points : Thiophene-containing derivatives (target compound, ~150–160°C) generally exhibit lower melting points than nitro-substituted analogs (>180°C, ) due to reduced crystallinity .

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